2-(4-piperidinyl)-1H-benzimidazole dihydrochloride hydrate
Description
Properties
IUPAC Name |
2-piperidin-4-yl-1H-benzimidazole;hydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH.H2O/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9;;;/h1-4,9,13H,5-8H2,(H,14,15);2*1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMCXCRQWDGTQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC3=CC=CC=C3N2.O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution and Cyclocondensation
A foundational approach involves the cyclocondensation of o-phenylenediamine derivatives with piperidine-containing carbonyl precursors. For example, 3-[(2-nitrophenyl)amino]-1-propanol undergoes hydrogenation in methanol with palladium-on-charcoal (10% Pd/C) under 50°C and normal pressure to yield 3-[(2-aminophenyl)amino]-1-propanol hydrochloride. Subsequent treatment with potassium isocyanate in refluxing water induces cyclization to form the benzimidazol-2-one scaffold. Acidic workup with hydrochloric acid facilitates the formation of the dihydrochloride salt, while hydration occurs during crystallization from aqueous solutions.
Key parameters include:
Multi-Step Synthesis via Intermediate Isolation
A patent-detailed method (Figure 1) isolates intermediates to enhance purity:
-
Step 1 : 5-Chloro-1-{1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one is synthesized via nucleophilic substitution between 3-chloropropylpiperidine and benzimidazolone.
-
Step 2 : The free base is converted to the dihydrochloride hydrate by dissolving in acetone, treated with hydrogen chloride-saturated isopropanol, and crystallized from toluene.
Critical Observations :
-
Salt formation : Excess HCl (2-propanol saturated with HCl) ensures complete protonation of the piperidine nitrogen.
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Crystallization solvent : Toluene’s low polarity promotes hydrate formation by stabilizing water molecules in the crystal lattice.
Solvent Systems and Crystallization Techniques
Solvent Pairing for Polymorphic Control
The amorphous-to-crystalline transition is governed by solvent polarity. A dichloromethane-methanol (1:1 v/v) system dissolves the free base at 20–35°C, while anti-solvents like methyl tert-butyl ether (MTBE) or cyclohexane induce crystallization. Seeding with crystalline Form-2 (0.1–1.0 wt%) ensures polymorphic purity.
Table 1: Solvent Systems for Crystallization
Slurrying for Purification
Post-crystallization slurrying in cyclohexane (-30–40°C) removes residual solvents and amorphous impurities. For example, crude this compound is stirred in cyclohexane for 12 hours, filtered, and vacuum-dried at 40°C to achieve >99% purity.
Purification and Analytical Validation
Column Chromatography
Silica gel chromatography with chloroform-methanol (90:10 v/v) eluent resolves unreacted starting materials and byproducts. Fractions containing the target compound (Rf = 0.3–0.4) are pooled and evaporated, yielding a white solid.
Recrystallization
Recrystallization from ethyl acetate or 4-methyl-2-pentanone eliminates hydrophobic impurities. For instance, dissolving the crude product in boiling water (1:10 w/v), treating with activated charcoal, and cooling to 4°C yields needle-like crystals with 92% recovery.
Stability and Hydration Control
The hydrate form is stabilized by storing the dihydrochloride salt at 15–25°C under 40–60% relative humidity. Dynamic vapor sorption (DVS) analysis confirms negligible dehydration below 30°C, ensuring long-term stability.
Industrial-Scale Production
Chemical Reactions Analysis
Reduction Reactions
The compound participates in catalytic hydrogenation and metal-assisted reductions due to its aromatic benzimidazole system. Key transformations include:
Mechanistic Insight :
-
Iron-acetic acid systems enable regioselective reductions while avoiding catalyst poisoning observed in Pd-based methods .
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Hydrate form enhances solubility in polar solvents during reductions .
Acid-Base Reactions
The dihydrochloride hydrate undergoes reversible protonation/deprotonation:
Protonation Sites :
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Piperidinyl nitrogen (pKa ~10.2)
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Benzimidazole N-H (pKa ~5.8)
Experimental Data :
Nucleophilic Substitution
The piperidinyl group facilitates SN2 reactions at the C4 position:
| Reagent | Product | Yield |
|---|---|---|
| Methyl iodide | 1-Methylpiperidinyl derivative | 82% |
| Benzyl chloride | N-Benzylated analog | 67% |
Kinetic Study :
Coordination Chemistry
The compound forms stable complexes with transition metals:
| Metal Ion | Stoichiometry | Application |
|---|---|---|
| Pd(II) | 1:2 (M:L) | Catalytic cross-coupling reactions |
| Fe(III) | 1:1 | Oxidative degradation studies |
Structural Confirmation :
Condensation Reactions
The benzimidazole NH group reacts with carbonyl compounds:
Example Reaction :
2-(4-Piperidinyl)-1H-benzimidazole + 4-nitrobenzaldehyde
→ Hydrazone derivative (λmax = 412 nm)
Yield : 74% in THF under reflux
Mechanistic Pathway :
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Acid-catalyzed imine formation
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Tautomerization to thermodynamically stable hydrazone
Oxidative Transformations
Controlled oxidation modifies the piperidine ring:
| Oxidizing Agent | Product | Selectivity |
|---|---|---|
| KMnO₄ (acidic) | Piperidone derivative | 91% |
| H₂O₂/Fe²⁺ | N-Oxide species | 68% |
Notable Observation :
Solvent Effects on Reactivity
Solvent polarity significantly impacts reaction outcomes:
| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) |
|---|---|---|
| Water | 80.1 | 0.42 |
| DMSO | 46.7 | 1.18 |
| Chloroform | 4.81 | 0.07 |
Polar aprotic solvents enhance nucleophilic substitution rates by 280% compared to protic solvents .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals:
Scientific Research Applications
Pharmacological Properties
The compound exhibits significant activity as an ORL1 receptor agonist , which is crucial for developing analgesics with fewer side effects compared to traditional opioids. Research indicates that these agonists can effectively manage pain and inflammatory diseases without the psychological side effects associated with opioids .
Pain Management
- Mechanism : The compound acts on the ORL1 receptor, which is involved in modulating pain pathways. This mechanism suggests its potential as a safer alternative to opioids for pain relief.
- Clinical Relevance : Studies have shown that ORL1 receptor agonists can reduce neurogenic inflammation, making this compound a candidate for treating chronic pain conditions .
Anxiety and Sleep Disorders
Recent investigations into the modulation of metabotropic glutamate receptors (mGluRs) indicate that compounds similar to 2-(4-piperidinyl)-1H-benzimidazole dihydrochloride hydrate may serve as allosteric modulators. These modulators have shown promise in treating anxiety and sleep disorders by stabilizing receptor conformations and enhancing therapeutic efficacy .
Case Studies
Several studies highlight the effectiveness of this compound in clinical settings:
- Study on Pain Relief : A clinical trial involving patients with chronic pain demonstrated that treatment with an ORL1 receptor agonist led to significant reductions in pain scores compared to a placebo group. This study underscores the potential for this compound in pain management strategies .
- Anxiety Treatment : Another study focused on the anxiolytic effects of compounds targeting mGluRs. Participants exhibited reduced anxiety levels when treated with a related benzimidazole derivative, suggesting similar outcomes could be expected from this compound .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-(4-piperidinyl)-1H-benzimidazole dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to DNA via intercalation, affecting the transcription and replication processes . Additionally, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
Key Findings:
Substituent Effects: The 5-fluoro derivative (Table 1) exhibits enhanced electronic effects due to fluorine’s electronegativity, which may improve interactions with biological targets such as kinases or G protein-coupled receptors .
Hydration and Stability :
- Hydrate forms, such as the 1.5 hydrate in the antiulcer compound (Table 1), improve thermal stability and reduce hygroscopicity, critical for pharmaceutical formulation . The dihydrochloride hydrate of the target compound likely shares similar stability advantages.
Salt Forms: Dihydrochloride salts (e.g., the target compound and its 5-fluoro analog) generally exhibit higher aqueous solubility than free bases, facilitating intravenous administration .
Research and Application Insights
- Synthetic Accessibility : Derivatives like the ethoxyethyl variant (Table 1) require multi-step synthesis, often involving nucleophilic substitution or reductive amination, which complicates large-scale production .
- For example, the trifluoroethoxy-pyridine sulfinyl derivative (Table 1) is a patented antiulcer agent .
Biological Activity
Chemical Identity and Structure
2-(4-piperidinyl)-1H-benzimidazole dihydrochloride hydrate is a compound with the molecular formula C12H19Cl2N3O. It features a benzimidazole core substituted with a piperidine group, which is significant for its biological activities. The compound exists as a dihydrochloride hydrate, indicating it contains two hydrochloride ions and water molecules in its structure .
Antimicrobial Properties
Recent studies have explored the antimicrobial potential of various benzimidazole derivatives, including those similar to 2-(4-piperidinyl)-1H-benzimidazole. These compounds have shown promising activity against a range of pathogens:
- Minimum Inhibitory Concentration (MIC) : Many derivatives exhibit low MIC values, indicating their effectiveness against bacterial strains. For instance, compounds structurally related to benzimidazoles have demonstrated MIC values in the sub-micromolar range against Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The antimicrobial action often involves disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis, although specific mechanisms for 2-(4-piperidinyl)-1H-benzimidazole require further elucidation.
Anticancer Activity
The anticancer properties of benzimidazole derivatives are well-documented, with several studies highlighting their potential in cancer therapy:
- Cell Cycle Arrest : Compounds similar to 2-(4-piperidinyl)-1H-benzimidazole have been shown to induce cell cycle arrest in cancer cell lines such as MDA-MB-468. For example, one study indicated that certain derivatives caused significant G2/M phase arrest, leading to reduced proliferation of cancer cells .
- In Vivo Efficacy : In animal models, administration of benzimidazole derivatives has demonstrated tumor growth suppression without significant toxicity. For instance, a related compound administered at 60 mg/kg resulted in a 77% reduction in tumor size over three weeks .
The biological activity of 2-(4-piperidinyl)-1H-benzimidazole may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular processes, such as cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.
- DNA Interaction : Similar compounds have been reported to intercalate into DNA, disrupting replication and transcription processes, which could contribute to their anticancer effects .
Table 1: Summary of Biological Activities
Detailed Research Findings
- A study on structural modifications of benzimidazole derivatives revealed that electron-donating groups significantly enhance anticancer activity. This suggests that the introduction of such groups in 2-(4-piperidinyl)-1H-benzimidazole could improve its efficacy against various cancer types .
- Another study highlighted the importance of the piperidine moiety in enhancing solubility and bioavailability, crucial factors for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-piperidinyl)-1H-benzimidazole dihydrochloride hydrate, and how can retrosynthetic analysis improve yield?
- Methodology : Utilize retrosynthetic planning with databases like PISTACHIO , BKMS_METABOLIC , and REAXYS to identify feasible precursors and intermediates. For example, benzimidazole cores can be synthesized via cyclization of o-phenylenediamine derivatives, while piperidine moieties may require reductive amination or nucleophilic substitution .
- Optimization : Adjust reaction conditions (e.g., solvent polarity, temperature) based on piperidine’s sensitivity to steric hindrance and benzimidazole’s pH-dependent stability .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 254 nm) to assess ≥98% purity, as validated for similar dihydrochloride hydrates .
- Structural Confirmation :
- NMR : - and -NMR to confirm benzimidazole aromatic protons (δ 7.2–8.1 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm) .
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 296.2) .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity (e.g., apoptosis induction vs. σ1 receptor agonism)?
- Hypothesis Testing :
- Conduct dose-response assays (e.g., IC determination in cancer cell lines) to differentiate between pro-apoptotic effects (via caspase-3 activation) and receptor-mediated signaling .
- Validate target engagement using competitive binding assays (e.g., radioligand displacement for σ1 receptors) .
- Data Reconciliation : Cross-reference purity data (HPLC) to rule out impurities as confounding factors .
Q. What strategies optimize the compound’s solubility and stability in physiological buffers?
- Solubility Enhancement : Use co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin inclusion complexes, as dihydrochloride salts often exhibit pH-dependent solubility .
- Stability Protocols : Store lyophilized powder at -20°C in anhydrous conditions; avoid repeated freeze-thaw cycles to prevent hydrate decomposition .
Q. How can computational modeling predict interactions with biological targets?
- Molecular Docking : Use software like AutoDock Vina to simulate binding to σ1 receptors (PDB: 5HK1) or p53 domains, focusing on piperidine’s amine group and benzimidazole’s planar aromaticity .
- MD Simulations : Assess dynamic stability of ligand-receptor complexes over 100-ns trajectories to prioritize analogs with lower binding free energy (ΔG ≤ -8 kcal/mol) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported cytotoxicity across cell lines?
- Experimental Design :
- Standardize cell culture conditions (e.g., serum-free media, 48-h exposure) to minimize variability .
- Include positive controls (e.g., cisplatin for apoptosis) and measure ATP levels to confirm viability .
Methodological Tables
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
